
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate is a complex organic compound that features a tert-butyl group, an aminopropanamido group, a cyclohexyl ring, and a cyclopropyl group
Vorbereitungsmethoden
The synthesis of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate typically involves multiple steps, including the protection of amine groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl carbamate as a protecting group for the amine, followed by coupling with cyclohexyl and cyclopropyl derivatives under specific reaction conditions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and carbamate groups. Common reagents used in these reactions include phosphoric acid for deprotection, palladium catalysts for coupling reactions, and various oxidizing and reducing agents
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing biochemical reactions and pathways. The tert-butyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate can be compared with other similar compounds such as:
tert-Butyl (2-aminophenyl)carbamate: Known for its polymorphic forms and applications in anti-tubercular compounds.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Used in various synthetic applications and known for its unique reactivity.
tert-Butyl carbamate: Commonly used as a protecting group in organic synthesis and known for its versatility.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C17H31N3O3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C17H31N3O3/c1-11(18)15(21)19-13-7-5-6-8-14(13)20(12-9-10-12)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
RHLFUOVDQAIGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide](/img/structure/B14795897.png)
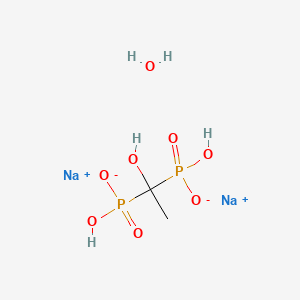
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
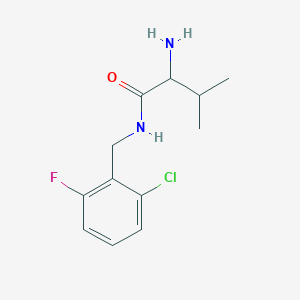
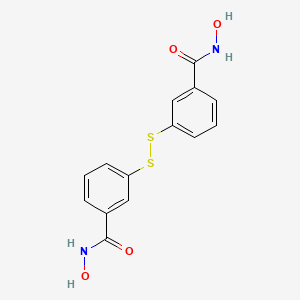
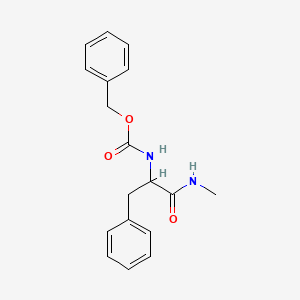
![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14795927.png)

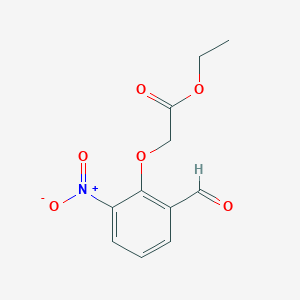
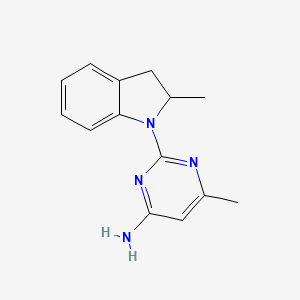
![(2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14795945.png)
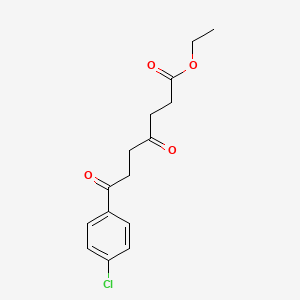

![3-[4-[3-(Dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B14795975.png)
